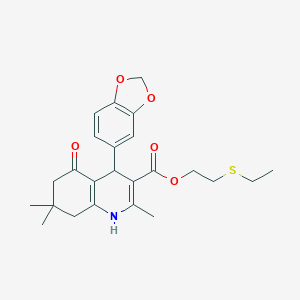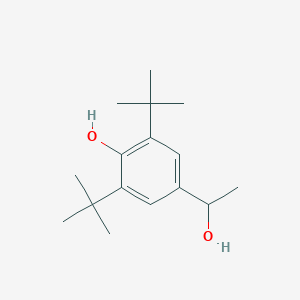
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol, also known as BHT, is a synthetic antioxidant that is widely used in the food and cosmetic industries. It is commonly added to foods, such as cereals, bread, and potato chips, to prevent oxidation and extend their shelf life. BHT is also used in cosmetics and personal care products to prevent the degradation of oils and fats.
作用机制
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol acts as an antioxidant by scavenging free radicals and reactive oxygen species, which can cause oxidative damage to cells and tissues. 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol also inhibits lipid peroxidation, which is the process by which free radicals attack and damage lipids in cell membranes.
Biochemical and Physiological Effects
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to lower cholesterol levels and improve insulin sensitivity in animal studies. 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol is a widely used antioxidant in the food and cosmetic industries, and its safety has been extensively studied. It is readily available and relatively inexpensive, making it a popular choice for laboratory experiments. However, 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol has been shown to interfere with certain assays, such as the measurement of reactive oxygen species, and caution should be taken when interpreting results obtained in the presence of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol.
未来方向
There are several areas of future research that could further our understanding of the potential benefits and limitations of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol. These include:
1. Investigation of the effects of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol on the gut microbiome and its potential role in the prevention and treatment of gastrointestinal disorders.
2. Evaluation of the safety and efficacy of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol in the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders.
3. Development of new methods for the synthesis of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol that are more efficient and sustainable.
4. Investigation of the potential synergistic effects of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol with other antioxidants and therapeutic agents.
Conclusion
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol, or 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol, is a synthetic antioxidant that is widely used in the food and cosmetic industries. It has been extensively studied for its antioxidant properties and potential therapeutic benefits in the treatment of various diseases. While 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol is a useful tool in laboratory experiments, caution should be taken when interpreting results obtained in its presence. Future research in this area could further our understanding of the potential benefits and limitations of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol.
合成方法
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol is synthesized by the reaction of p-cresol with isobutylene in the presence of sulfuric acid. The resulting product is then treated with tert-butyl alcohol and hydrochloric acid to obtain 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol.
科学研究应用
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress, which is implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol has also been investigated for its potential as a therapeutic agent in the treatment of these diseases.
属性
产品名称 |
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C16H26O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-10,17-18H,1-7H3 |
InChI 键 |
NUFOVXSBOOYABN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O |
规范 SMILES |
CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B259609.png)
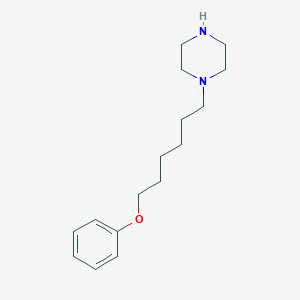
![Ethyl 1-[(2-chlorobenzyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethylcarbamate](/img/structure/B259615.png)
![N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B259617.png)
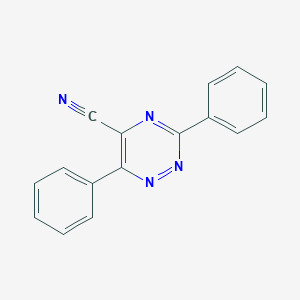

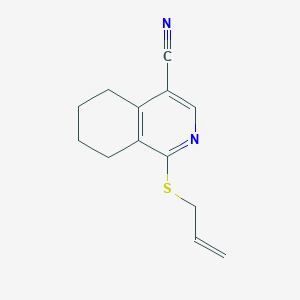
![2-Ethyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B259626.png)

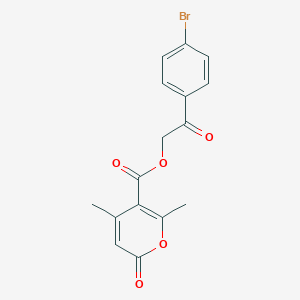
![Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-](/img/structure/B259630.png)
![Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B259634.png)
![4-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B259636.png)
